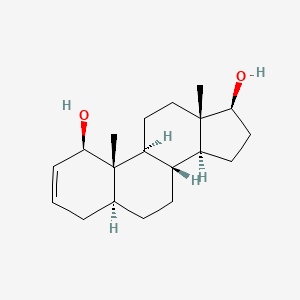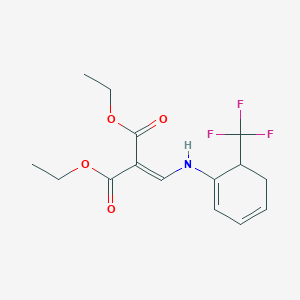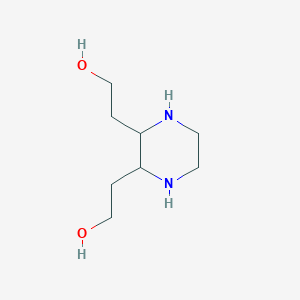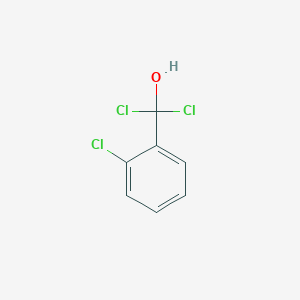
Dichloro-(2-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro-(2-chlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O It is a chlorinated derivative of benzyl alcohol, where two chlorine atoms are attached to the methanol carbon and one chlorine atom is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Dichloro-(2-chlorophenyl)methanol can be synthesized through several methods. One common method involves the chlorination of benzyl alcohol in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
化学反応の分析
Types of Reactions
Dichloro-(2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloro-(2-chlorophenyl)formaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Dichloro-(2-chlorophenyl)formaldehyde.
Reduction: Less chlorinated benzyl alcohol derivatives.
Substitution: Hydroxyl or amino-substituted benzyl alcohol derivatives.
科学的研究の応用
Dichloro-(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of dichloro-(2-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of chlorine atoms enhances its reactivity and ability to penetrate biological membranes, making it effective in various applications.
類似化合物との比較
Similar Compounds
Dichlorobenzyl alcohol: Similar structure but lacks the additional chlorine atom on the benzene ring.
Trichlorobenzyl alcohol: Contains an additional chlorine atom compared to dichloro-(2-chlorophenyl)methanol.
Chlorobenzyl alcohol: Contains only one chlorine atom on the benzene ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
特性
分子式 |
C7H5Cl3O |
|---|---|
分子量 |
211.5 g/mol |
IUPAC名 |
dichloro-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4,11H |
InChIキー |
DSLITGFWQPXQLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


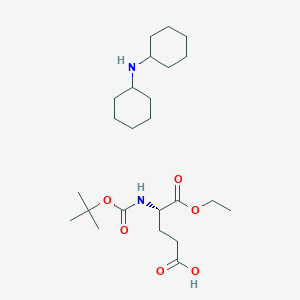
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
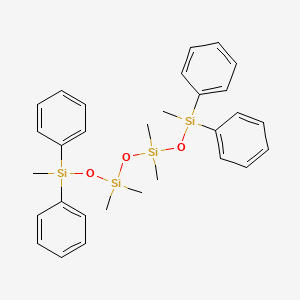

![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
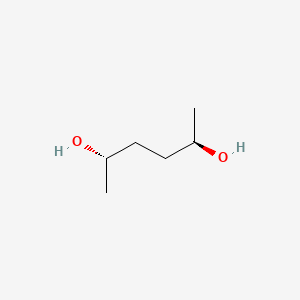
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
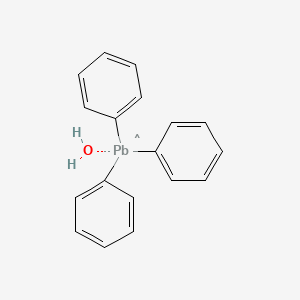
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
